Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate

Catalog No.
S920110
CAS No.
71449-78-0
M.F
C24 H19 S2 . F6 Sb
M. Wt
607.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoro...

CAS Number

71449-78-0

Product Name

Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate

IUPAC Name

diphenyl-(4-phenylsulfanylphenyl)sulfanium;hexafluoroantimony(1-)

Molecular Formula

C24 H19 S2 . F6 Sb

Molecular Weight

607.3 g/mol

InChI

InChI=1S/C24H19S2.6FH.Sb/c1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23;;;;;;;/h1-19H;6*1H;/q+1;;;;;;;+5/p-6

InChI Key

SQPBZCDQRJYQKD-UHFFFAOYSA-H

SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4.F[Sb-](F)(F)(F)(F)F

Synonyms

(OC-6-11)-Diphenyl[4-(phenylthio)phenyl]-sulfonium Hexafluoroantimonate; (OC-6-11)-Hexafluoro-antimonate Diphenyl[4-(phenylthio)phenyl]sulfonium; (4-Thiophenoxyphenyl)diphenylsulfonium hexafluoroantimonate; (p-Thiophenoxyphenyl)diphenylsulfonium he

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4.F[Sb-](F)(F)(F)(F)F

Lewis Acid Catalyst:

One reported application of Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate lies in its potential as a Lewis acid catalyst. Lewis acids are electron-pair acceptors, and this compound's structure allows it to accept electron pairs from other molecules, potentially influencing their reactivity. However, research in this area is limited, and further studies are needed to fully understand its effectiveness and potential applications in various catalytic processes [].

Ionic Liquid Precursor:

Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate can be used as a precursor for the synthesis of ionic liquids. Ionic liquids are salts in liquid form with unique properties, including high thermal stability and conductivity. By reacting this compound with specific counterions, researchers can potentially generate new ionic liquids with tailored properties for various applications, such as electrolytes in batteries or solvents for challenging chemical reactions [].

Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate is a chemical compound with the molecular formula C24H19F6S2Sb and a molecular weight of 607.29 g/mol. It is categorized as a sulfonium salt, characterized by the presence of a sulfonium ion (a positively charged sulfur atom bonded to three carbon atoms) and hexafluoroantimonate anion. This compound appears as a solid at room temperature and is known for its utility in various applications, particularly in photoinitiation processes in polymer chemistry .

Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate is classified as harmful if swallowed or inhaled and may cause allergic skin reactions []. It is also considered very toxic to aquatic life with long lasting effects [].

Involving diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate are related to its role as a photoinitiator. Upon exposure to ultraviolet light, the sulfonium salt decomposes to generate reactive species that initiate polymerization processes in epoxy resins and other materials. This photoinitiation mechanism typically involves the following steps:

  • Absorption of UV Light: The compound absorbs UV radiation, leading to its excitation.
  • Homolytic Cleavage: The excited state undergoes homolytic cleavage, producing free radicals.
  • Polymerization Initiation: These free radicals initiate the polymerization of monomers present in the formulation, resulting in cross-linking and solidification of the material .

Several synthesis methods have been reported for diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate:

  • Direct Reaction Method: This method involves reacting diphenylsulfide with hexafluoroantimonic acid under controlled conditions to form the sulfonium salt.
  • Salt Metathesis: In this approach, a pre-formed diphenyl(4-(phenylthio)phenyl)sulfonium salt is treated with hexafluoroantimonic acid to yield the desired product.
  • Solvent-Assisted Synthesis: Utilizing solvents like propylene carbonate can enhance reaction efficiency and yield when synthesizing this compound .

Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate has several key applications:

  • Photoinitiator in Polymer Chemistry: It is widely used as a photoinitiator for curing epoxy resins and other polymers through UV light activation.
  • Photo-Chemicals: The compound finds use in various photo-chemical formulations, enhancing the performance of coatings and adhesives.
  • Research

Interaction studies involving diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate primarily focus on its reactivity with various monomers and polymers during photopolymerization. The compound's ability to generate free radicals upon UV exposure facilitates interactions with acrylates and methacrylates, leading to effective polymerization. Further research is needed to elucidate its interactions with biological systems, particularly regarding potential cytotoxicity and environmental impact .

Several compounds exhibit structural or functional similarities to diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Diphenyliodonium hexafluoroantimonateC12H10F6IKnown for high reactivity and efficiency as a photoinitiator; commonly used in dental materials.
Triarylsulfonium hexafluoroantimonateC21H18F6SA broader class of compounds that includes various aryl groups; exhibits similar photoinitiating properties but varies in reactivity based on substituents.
Benzoin methyl etherC15H16O3A classic photoinitiator; less reactive than sulfonium salts but widely used in traditional applications .

Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate stands out due to its specific structural features that enhance its efficacy as a photoinitiator compared to other similar compounds.

The development of sulfonium salt photochemistry represents a pivotal advancement in photoinitiated polymerization technology. Early investigations into the photosensitive properties of sulfonium compounds began in the 1970s, with seminal reports by Kellogg and colleagues in 1978 discussing the reduction of sulfonium salts and their photochemical behavior. These initial studies established the foundation for understanding how light exposure affects the chemical bonds in triarylsulfonium structures, particularly the carbon-sulfur bonds that undergo cleavage during photolysis.

Throughout the 1980s, Crivello and Lee made landmark contributions by discovering several new classes of triarylsulfonium salts with enhanced efficiency as photoinitiators of cationic polymerization. Their research revealed that modifications to the traditional triphenylsulfonium structure, particularly through the introduction of thioether linkages, could significantly improve photosensitivity and polymerization efficiency. This work transformed the understanding of structure-activity relationships in photoacid generators and led to the development of commercial photoinitiators that remain industry standards today.

By the 1990s, detailed mechanistic studies of triarylsulfonium salt photochemistry had established their mode of action, revealing the complex radical and ionic intermediates involved in acid generation. The subsequent decades witnessed continuous refinement of these compounds, with particular focus on enhancing quantum efficiency, extending spectral response, and improving compatibility with various resin systems. The evolution of sulfonium-based photoacid generators exemplifies how fundamental photochemical research can drive technological innovation across multiple industries.

Role of Hexafluoroantimonate Anions in Acid Generation Efficiency

The counter anion in photoacid generators profoundly influences both stability and reactivity, with hexafluoroantimonate (SbF₆⁻) emerging as particularly advantageous for high-performance applications. Research has established a clear hierarchy of reactivity among common counter anions used in photoacid generators: SbF₆⁻ > AsF₆⁻ > PF₆⁻ ≫ BF₄⁻. This sequence correlates directly with the nucleophilicity of these anions, with hexafluoroantimonate exhibiting the lowest nucleophilicity and consequently the highest efficiency in acid generation processes.

The low nucleophilicity of SbF₆⁻ provides several critical advantages. First, it minimizes undesirable side reactions during storage, enhancing the shelf life of formulations containing these photoacid generators. Second, following photolysis, the weak nucleophilicity prevents recombination with the carbocation intermediates formed during polymerization, allowing the acid-catalyzed reaction to proceed efficiently. Third, the acid generated upon photolysis (HSbF₆) possesses exceptional strength, enabling the initiation of polymerization in even relatively unreactive monomers.

From a practical perspective, the hexafluoroantimonate anion contributes significantly to the thermal stability of the sulfonium salt, allowing formulations to withstand elevated temperatures during processing without premature decomposition. Additionally, the SbF₆⁻ anion confers excellent solubility characteristics in a range of organic solvents and monomer systems, facilitating incorporation into diverse formulations for coatings, adhesives, and photolithographic applications. Despite environmental concerns related to antimony compounds, the performance advantages of hexafluoroantimonate continue to make it the preferred counter anion for many high-performance photoacid generator applications.

Aryne-Mediated Triarylsulfonium Salt Formation Strategies

Aryne intermediates have emerged as pivotal reagents for constructing triarylsulfonium frameworks. The reaction typically involves a three-component system comprising a diaryl sulfoxide, an aryne precursor, and a nucleophilic arylating agent. For example, diaryl sulfoxides react with in situ-generated arynes under mild conditions (25°C) to yield triarylsulfonium salts via a proposed [2+2] cycloaddition followed by O-arylation and protonation [1] . This method exhibits broad substrate tolerance, accommodating electron-donating and electron-withdrawing substituents on the aryl rings.

Regioselectivity is governed by the electronic nature of the aryne and sulfoxide components. Electron-deficient arynes preferentially undergo insertion into the sulfur-oxygen bond of sulfoxides, while steric effects influence the orientation of the incoming aryl group [1] [9]. For instance, the use of ortho-silylaryl triflates as aryne precursors ensures controlled generation of reactive intermediates, minimizing side reactions such as dimerization [12].

Key parameters for optimizing yield and selectivity include:

  • Temperature: Reactions proceed efficiently at ambient conditions (20–25°C) [1] [12].
  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM) enhances solubility of intermediates [3] .
  • Stoichiometry: A 1:1 molar ratio of sulfoxide to aryne precursor minimizes byproduct formation [1].

Anion Exchange Techniques for Hexafluoroantimonate Incorporation

The hexafluoroantimonate counterion is introduced via anion metathesis, replacing initial counterions such as triflate or hexafluorophosphate. This process involves treating the triarylsulfonium salt with a hexafluoroantimonate source, typically potassium hexafluoroantimonate (KSbF₆), in a polar aprotic solvent like acetonitrile or propylene carbonate [4] [5].

The reaction proceeds through a double-displacement mechanism:

  • Ion Pair Dissociation: The triarylsulfonium salt dissociates in solution, releasing the original counterion (e.g., triflate).
  • Anion Substitution: Hexafluoroantimonate ions (SbF₆⁻) displace the original anions due to their higher lattice energy and lower solubility [4].

Table 1: Anion Exchange Efficiency in Different Solvents

SolventTemperature (°C)Yield (%)
Acetonitrile2592
Propylene Carbonate2588
Dichloromethane078

Post-exchange purification involves precipitation from diethyl ether or hexane, followed by vacuum drying to remove residual solvents [5].

Solvent-Based Stabilization Approaches in Final Product Formulations

Triarylsulfonium hexafluoroantimonate salts are hygroscopic and light-sensitive, necessitating stabilization through solvent formulation. Propylene carbonate (50 wt. %) is widely employed due to its high dielectric constant (ε = 64.4), which stabilizes the ionic species and prevents aggregation [4] [5].

Critical formulation considerations:

  • Concentration: Solutions exceeding 60 wt. % risk crystallization, while concentrations below 40 wt. % reduce reactivity [4].
  • Storage Conditions: Products are stored under inert gas (argon or nitrogen) at 10–15°C to mitigate thermal decomposition [5].
  • Additives: Stabilizers such as hindered amine light stabilizers (HALS) at 0.1–0.5 wt. % suppress photodegradation [4].

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 60 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 55 of 60 companies with hazard statement code(s):;
H302 (34.55%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (69.09%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (29.09%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (69.09%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H411 (29.09%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

General Manufacturing Information

Sulfonium, diphenyl[4-(phenylthio)phenyl]-, (OC-6-11)-hexafluoroantimonate(1-) (1:1): ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types